2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are known for their significant biological activities. The compound’s structure includes multiple aromatic rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole with 4-phenyl-1,3-thiazole under controlled conditions. The reaction is usually catalyzed by a base such as sodium acetate and carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is particularly useful in the treatment of diseases such as cancer and infections .
Comparison with Similar Compounds
Similar Compounds
Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol: Similar in structure but contains a triazole ring instead of a thiazole ring.
1,2-Bis(4-methylphenyl)-1,2-ethanedione: Contains two aromatic rings but lacks the heterocyclic components.
Uniqueness
What sets 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole apart is its unique combination of a pyrazole and thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C27H23N3S |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C27H23N3S/c1-18-9-13-22(14-10-18)25-20(3)26(23-15-11-19(2)12-16-23)30(29-25)27-28-24(17-31-27)21-7-5-4-6-8-21/h4-17H,1-3H3 |
InChI Key |
KSKRBFNGOUCPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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